

Spectroscopic Profile of 4-Bromo-3-fluorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-fluorobenzoic acid

Cat. No.: B119003

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **4-Bromo-3-fluorobenzoic acid** (CAS No. 153556-42-4), a key intermediate in the synthesis of various pharmaceuticals. The information is compiled to assist researchers in the identification, characterization, and quality control of this compound.

Core Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses of **4-Bromo-3-fluorobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Description
8.34	Multiplet, 1H (Aromatic)
8.07	Multiplet, 1H (Aromatic)
7.23	Multiplet, 1H (Aromatic)

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ) ppm	Description & Coupling (J in Hz)
170.2	Carbonyl carbon (C=O)
162.7	Aromatic C-F (d, J = 256.2)
136.1	Aromatic C-H (d, J = 1.7)
131.5	Aromatic C-H (d, J = 8.8)
126.7	Aromatic C-COOH (d, J = 3.5)
116.7	Aromatic C-Br (d, J = 23.1)
109.5	Aromatic C-H (d, J = 21.8)

¹⁹F NMR (376 MHz, CDCl₃)

Chemical Shift (δ) ppm	Description & Coupling (J in Hz)
-98.11	Triplet of doublets (td, J = 7.2, 5.2)

Mass Spectrometry (MS)**Electrospray Ionization (ESI-MS)**

m/z	Description
216.8	[M-H] ⁻ (Negative Ion Mode)

Note: Specific, experimentally verified data for FT-IR and Electron Ionization (EI) Mass Spectrometry of **4-Bromo-3-fluorobenzoic acid** were not available in the searched public databases. The following FT-IR data is based on expected values for the functional groups present.

Expected Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Expected Absorption Range (cm ⁻¹)	Functional Group Vibration
3300 - 2500	O-H stretch (Carboxylic acid, broad)
1710 - 1680	C=O stretch (Carboxylic acid)
1600 - 1450	C=C stretch (Aromatic ring)
1320 - 1210	C-O stretch (Carboxylic acid)
1250 - 1100	C-F stretch
1070 - 1030	C-Br stretch
920	O-H bend (Carboxylic acid dimer)

Experimental Protocols

The following are detailed methodologies typical for the spectroscopic analysis of solid organic compounds like **4-Bromo-3-fluorobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-20 mg of **4-Bromo-3-fluorobenzoic acid** is dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added to serve as an internal reference standard (δ 0.00 ppm).
- **Instrumentation:** Spectra are acquired on a spectrometer operating at a field strength corresponding to a proton resonance frequency of 400 MHz.
- **Data Acquisition:**
 - ¹H NMR: A standard pulse sequence is used. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - ¹³C NMR: A proton-decoupled pulse sequence is employed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required, with a spectral width of 0 to 220 ppm.

- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum to ensure accurate peak integration and chemical shift determination.

Mass Spectrometry (MS)

- **Electrospray Ionization (ESI-MS):**
 - **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - **Instrumentation:** The analysis is performed on a mass spectrometer equipped with an ESI source.
 - **Ionization:** The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (in this case, $[M-H]^-$ in negative ion mode).
 - **Detection:** The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z) and detected.
- **Electron Ionization (EI-MS) - General Protocol:**
 - **Sample Introduction:** A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe, and volatilized by heating under high vacuum.
 - **Ionization:** The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ($M^{+\bullet}$) and various fragment ions.
 - **Detection:** The resulting ions are accelerated and separated by the mass analyzer according to their m/z ratio, and a mass spectrum is generated.

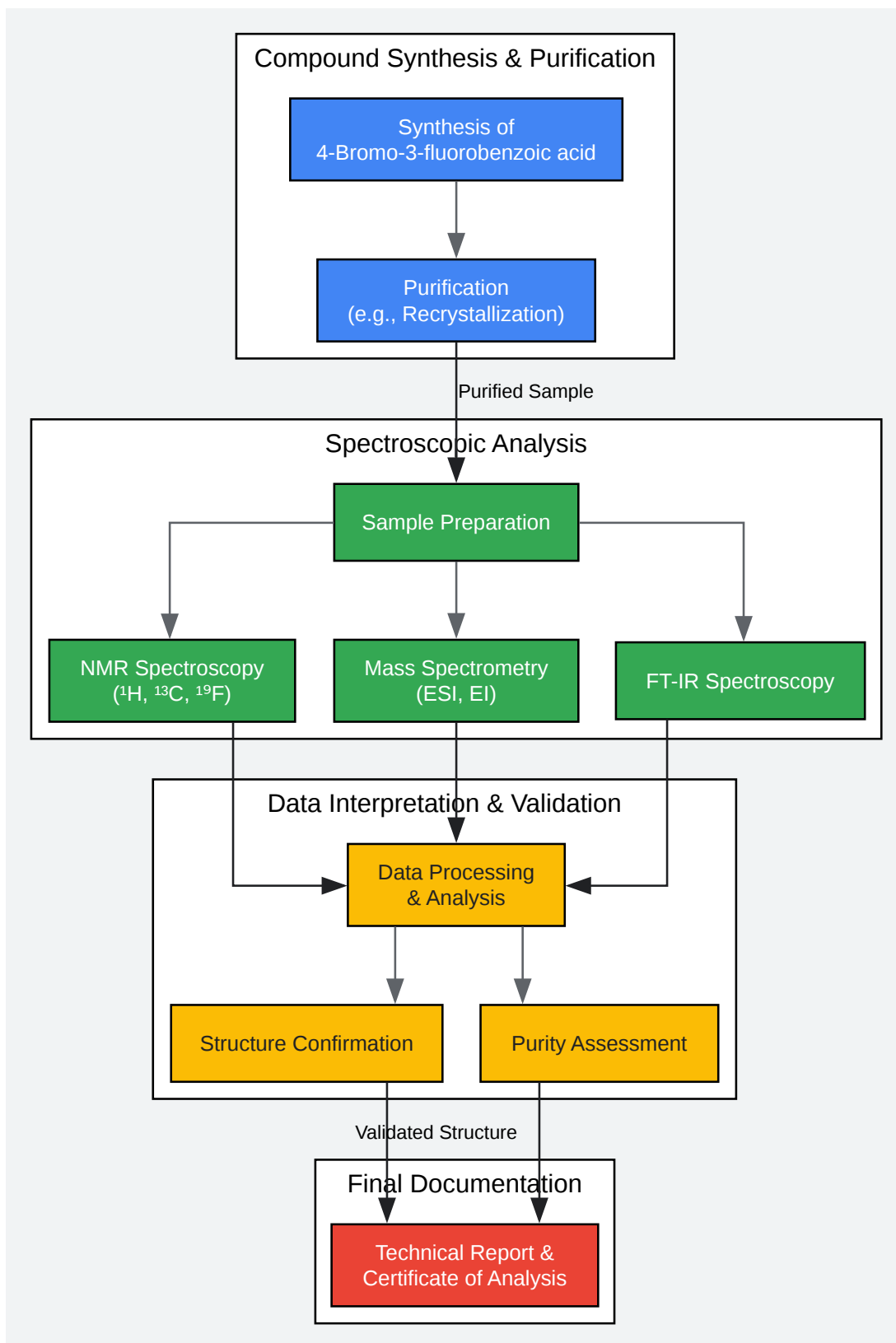
Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (Thin Solid Film):**

- A small amount (5-10 mg) of solid **4-Bromo-3-fluorobenzoic acid** is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
- A drop of this solution is placed onto an IR-transparent salt plate (e.g., NaCl or KBr).
- The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.
- Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the clean, empty salt plate is typically recorded first and subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound such as **4-Bromo-3-fluorobenzoic acid**.



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Caption: General workflow for chemical synthesis and spectroscopic validation.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-3-fluorobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119003#spectroscopic-data-of-4-bromo-3-fluorobenzoic-acid]

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